Apomorphine o-quinone

Vue d'ensemble

Description

Apomorphine is a morphine derivative D2 dopamine agonist used to treat hypomobile “off” episodes of advanced Parkinson’s disease .

Synthesis Analysis

Apomorphine is a basic derivative of morphine formed by its acid-catalyzed rearrangement . Its chemical structure accounts for most of its beneficial and deleterious properties, both dopaminergic and non-dopaminergic . Its pharmacokinetics and pharmacodynamics are complex and subject to interindividual variability, particularly for subcutaneous absorption and metabolism .Molecular Structure Analysis

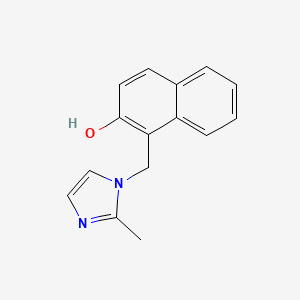

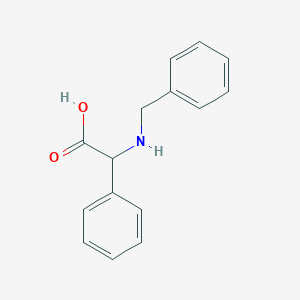

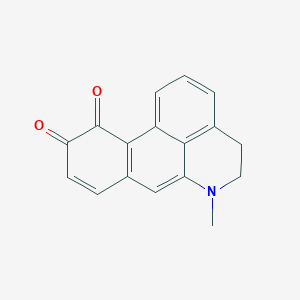

Apomorphine o-quinone contains total 36 bond(s); 23 non-H bond(s), 14 multiple bond(s), 3 double bond(s), 11 aromatic bond(s), 4 six-membered ring(s), 4 ten-membered ring(s), 1 twelve-membered ring(s), 1 ketone(s) (aliphatic), 1 ketone(s) (aromatic) and 1 tertiary amine .Physical And Chemical Properties Analysis

Apomorphine’s chemical structure accounts for most of its beneficial and deleterious properties, both dopaminergic and non-dopaminergic . Its pharmacokinetics and pharmacodynamics are complex and subject to interindividual variability, particularly for subcutaneous absorption and metabolism .Applications De Recherche Scientifique

Neurobehavioral Effects

Apomorphine o-quinone and its derivatives show significant neurobehavioral effects. A study found that apomorphine and its oxidation derivative, 8-oxo-apomorphine-semiquinone (8-OASQ), induced impairing effects on short- and long-term retention in an inhibitory avoidance task in rats. It suggests that the oxidation products of dopamine or dopamine receptor agonists might induce cognitive deficits (Picada et al., 2002).

Pharmacological and Analytical Studies

The autooxidation phenomenon of apomorphine has been thoroughly studied, revealing details about its synthesis and structure. This analysis is crucial for understanding the pharmacological impacts of apomorphine-related oxidation products, especially considering their potential toxicity and fluorescent character (Udvardy et al., 2011).

Genotoxic and Cytotoxic Effects

Research indicates that Apomorphine (APO) and its oxidation derivative, 8-OASQ, induce frameshift mutations in bacterial strains, with 8-OASQ being more mutagenic. The study highlights the potential cytotoxic and genotoxic effects of these compounds, emphasizing their pro-oxidant properties (Picada et al., 2003).

Toxicity in Neuronal and Glial Cells

Apomorphine has shown cytotoxic effects towards rat neurons and glial C6 cells. This toxicity is linked to its autoxidation, which produces reactive oxygen species. Protective effects have been observed with antioxidants like cysteine and glutathione, suggesting oxidative stress as a key factor in its cytotoxicity (El-Bacha et al., 2001).

Vascular Activity

Oxidised apomorphine derivatives show a distinct vascular activity compared to (R)-apomorphine. These derivatives, particularly the o-quinones, induce contractile activity in rat aortic rings, linked to the activation of Ca2+ channels and endothelial factors. This suggests a complex mechanism underlying the vascular effects of these compounds (Abarca et al., 2003).

Dopaminergic Systems and Erectile Dysfunction

Apomorphine's role in activating dopaminergic systems has implications for treating erectile dysfunction. Studies in rats have shown that apomorphine induces penile erections, mediated by supraspinal levels and associated with the activation of D4 receptors (Hsieh et al., 2004).

Oxidation and Inhibition of Dihydropteridine Reductase

Apomorphine and other catechol compounds are rapidly oxidized to quinones by horseradish peroxidase-H2O2 systems. These quinones non-enzymatically react with reduced pyridine nucleotides, affecting the substrate of dihydropteridine reductase. This observation is significant for understanding the enzymatic interactions of apomorphine (Milstien & Kaufman, 1987).

Mécanisme D'action

Safety and Hazards

Apomorphine is harmful if swallowed and may cause drowsiness or dizziness . Patients should be counselled regarding the risk of nausea, vomiting, daytime somnolence, hypotension, oral mucosal irritation, falls, hallucinations, psychotic-like behaviour, impulsive behaviour, withdrawal hyperpyrexia, and prolongation of the QT interval .

Orientations Futures

There is ongoing research into the use of apomorphine as a new antibacterial . In addition, the potential of apomorphine as a disease-modifying therapy deserves to be investigated, as well as its ability to induce brain plasticity through chronic infusion . There are also promising results from studies of alternative routes of administration, such as pulmonary, sublingual, and transdermal routes .

Propriétés

IUPAC Name |

10-methyl-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2(7),5,8,13(17),14-hexaene-3,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO2/c1-18-8-7-10-3-2-4-12-15(10)13(18)9-11-5-6-14(19)17(20)16(11)12/h2-6,9H,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZZIOGKZAPZOCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C3C1=CC4=C(C3=CC=C2)C(=O)C(=O)C=C4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Apomorphine o-quinone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.